molecular formula C16H17NO3S B2897003 9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396869-03-6

9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2897003
CAS No.: 1396869-03-6
M. Wt: 303.38
InChI Key: GDYAQDHSMHRZPY-UHFFFAOYSA-N
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Description

9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core, a methoxy group, and a thienyl substituent, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazepine core, followed by the introduction of the methoxy group and the thienyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: For its potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

9-methoxy-4-[1-(thiophen-2-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be compared with other benzoxazepine derivatives, such as:

    4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the methoxy and thienyl substituents, resulting in different chemical and biological properties.

    9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the thienyl substituent, which may affect its biological activity.

    4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the methoxy group, which may influence its chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

9-methoxy-4-(1-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11(14-7-4-8-21-14)17-9-12-5-3-6-13(19-2)16(12)20-10-15(17)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYAQDHSMHRZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N2CC3=C(C(=CC=C3)OC)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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